1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can be approached through various synthetic routes. One common method involves:
Starting Materials: 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzoic acid, piperidine, and methylsulfonyl chloride.
Reagents and Conditions: Typically, the reaction requires a base such as triethylamine, a solvent like dichloromethane, and an appropriate coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, the process can be optimized through:
Continuous Flow Synthesis: Ensuring a more efficient and scalable process.
Purification Techniques: Including recrystallization and column chromatography for obtaining a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:
Oxidation: Transforming the methylsulfonyl group into a sulfoxide or sulfone.
Reduction: Modifying the carbonyl group to an alcohol.
Substitution: Replacing functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Solvents: Including ethanol, methanol, and dichloromethane for various reaction conditions.
Major Products
The major products of these reactions include:
Oxidized Derivatives: Like sulfoxides and sulfones.
Reduced Derivatives: Such as alcohols.
Substituted Derivatives: Depending on the nature of the substituent introduced.
Scientific Research Applications
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide has diverse applications in:
Chemistry: As a precursor for more complex molecules.
Biology: For studying biochemical pathways involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilization in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Likely involving interaction with specific enzymes or receptors.
Pathways Involved: Could include inhibition or activation of biochemical pathways, depending on the structural modifications and functional groups.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Such as piperidine-4-carboxamide compounds.
Sulfonyl-Containing Compounds: Including methylsulfonyl analogs.
Trifluoroethyl Derivatives: Featuring similar trifluoroethyl groups.
Uniqueness
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNDACTKHUYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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